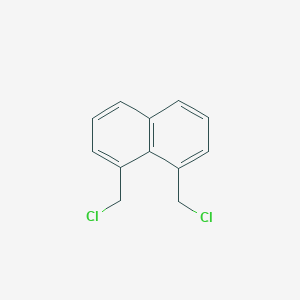

1,8-双(氯甲基)萘

描述

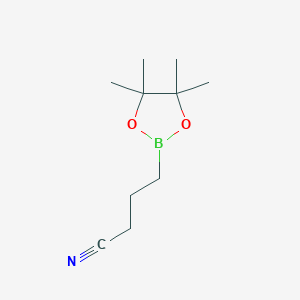

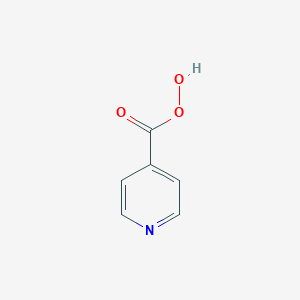

1,8-Bis(chloromethyl)naphthalene is a chemical compound with the molecular formula C12H10Cl2 and a molecular weight of 225.117 g/mol . It is used in laboratory chemicals .

Synthesis Analysis

The synthesis of 1,8-Bis(chloromethyl)naphthalene involves a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in CH2Cl2 catalyzed by zinc iodide . This results in the corresponding chloromethyl derivatives in good to excellent yields .Molecular Structure Analysis

The molecular structure of 1,8-Bis(chloromethyl)naphthalene can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .科学研究应用

激光诱导反应:大内、古贺和亚当(1997)进行了一项研究,使用激光光解技术调查了1,8-双(氯甲基)萘的双光子化学。这项研究对于理解在不同光解条件下的反应途径和中间体形成具有重要意义,这对于光化学和材料科学的应用可能是相关的(Ouchi, Koga, & Adam, 1997)。

磷基萘的合成:Karaçar、Thönnessen、Jones、Bartsch和Schmutzler(1997)通过将1,8-二锂萘与双(二甲氨基)-氯化膦反应合成了1,8-双(磷基)萘。这类化合物在配位化学和作为金属配合物配体方面具有潜在应用(Karaçar等人,1997)。

化学合成和表征:文浩(2009)报道了从1,8-双(氯甲基)萘合成1,8-双(2-甲氧基乙基)-萘的合成和表征。这种合成路线对于开发具有潜在应用的新有机化合物在各种化工行业中至关重要(Wen-hao, 2009)。

光反应中的波长依赖性:大内和矢部(1992)研究了波长对于1,8-双(氯甲基)萘激光诱导的双光子CC键形成的影响。了解波长对这些反应的影响对于优化光化学合成条件至关重要(Ouchi & Yabe, 1992)。

制备和结构分析:基利安、斯拉温和伍林斯(2006)研究了刚性萘-1,8-二基骨架在磷基阳离子形成反应中的影响,使用了1,8-双(二苯基膦基)萘。这项研究有助于我们理解有机磷化学中结构效应(Kilian, Slawin, & Woollins, 2006)。

安全和危害

属性

IUPAC Name |

1,8-bis(chloromethyl)naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10Cl2/c13-7-10-5-1-3-9-4-2-6-11(8-14)12(9)10/h1-6H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBOMVULADCTBLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CCl)C(=CC=C2)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80345502 | |

| Record name | 1,8-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,8-Bis(chloromethyl)naphthalene | |

CAS RN |

50585-29-0 | |

| Record name | 1,8-Bis(chloromethyl)naphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80345502 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What happens to 1,8-bis(chloromethyl)naphthalene upon exposure to UV light?

A1: 1,8-Bis(chloromethyl)naphthalene undergoes photochemical reactions when exposed to UV light. Studies using various lasers (XeCl, KrF, ArF) revealed that the reaction proceeds through a radical intermediate. Initially, one of the chloromethyl groups cleaves homolytically, generating a monoradical intermediate (2). This intermediate can then undergo further photolysis to form acenaphthene (4) as the final product [].

Q2: Is the photolysis of 1,8-bis(chloromethyl)naphthalene a one-step or a multi-step process?

A2: The formation of acenaphthene from 1,8-bis(chloromethyl)naphthalene is a two-photon process []. The first photon generates the monoradical intermediate, and the second photon is required for the subsequent formation of acenaphthene. This was confirmed by time-resolved spectroscopy experiments where the intermediate radical was observed and its lifetime measured [].

Q3: Can 1,8-bis(chloromethyl)naphthalene be used as a starting material for other organic compounds?

A3: Yes, 1,8-bis(chloromethyl)naphthalene can serve as a valuable precursor in organic synthesis. For example, it can be used to synthesize 1,8-bis(2-methoxyethyl)naphthalene []. This synthesis involves a multi-step procedure including reduction, chlorination, and subsequent etherification reactions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)